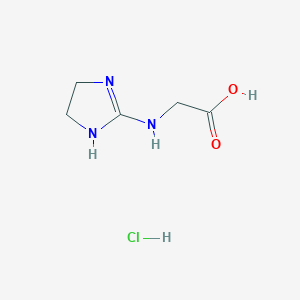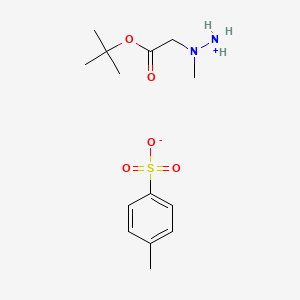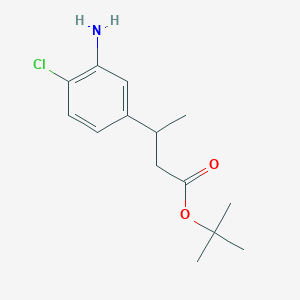
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. The process may include steps such as:
N-Alkylation: Piperidine is reacted with ethyl iodide in the presence of a base like sodium hydride to form N-ethylpiperidine.
Benzylation: The N-ethylpiperidine is then reacted with 2-isopropoxybenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. These methods are designed to be scalable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is unique due to its specific structural features, such as the presence of the isopropoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Propriétés
Formule moléculaire |
C17H28N2O |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
N-ethyl-N-[(2-propan-2-yloxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H28N2O/c1-4-19(16-9-11-18-12-10-16)13-15-7-5-6-8-17(15)20-14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3 |
Clé InChI |
HWTZAYRNNJRATN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1OC(C)C)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B13722166.png)








![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)




